4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiazoloquinazoline core, which is fused with a benzyl group and a bromophenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzothiazole and an aldehyde, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Bromination: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted thiazoloquinazoline derivatives.
Scientific Research Applications
4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, such as proteins and enzymes.
Chemical Biology: It serves as a probe to study the mechanisms of various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of critical cellular pathways, resulting in the suppression of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-3-(4-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Similar structure with a chlorine atom instead of bromine.
4-benzyl-3-(4-methylphenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Similar structure with a methyl group instead of bromine.
4-benzyl-3-(4-nitrophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Biological Activity
The compound 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a thiazoloquinazolinone derivative that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H12BrN3OS, with a molecular weight of approximately 418.3 g/mol. The structure is characterized by the presence of a thiazole ring fused to a quinazolinone moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that thiazoloquinazolinone derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines:
These results suggest that the presence of specific substituents on the thiazole and quinazolinone rings can modulate the anticancer activity, potentially offering leads for further drug development.
The anticancer effects are primarily attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. The mechanism involves:
- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit various protein kinases involved in cancer progression, such as DYRK1A and GSK-3β .
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest in the G2/M phase, leading to reduced cell division .
Antimicrobial Activity
Apart from anticancer properties, this compound exhibits notable antimicrobial activity against a range of pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Candida albicans | 25 |
These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent.
Case Studies
Several case studies have explored the efficacy of thiazoloquinazolinones. For example:
- Study on Anticancer Activity : A study evaluated a series of thiazoloquinazolinones against different cancer cell lines and found that modifications in the benzyl group significantly enhanced their cytotoxicity .
- Antimicrobial Screening : Another study tested various derivatives against clinical isolates of bacteria and fungi, confirming their effectiveness in inhibiting microbial growth .
Properties
CAS No. |
950456-84-5 |
---|---|
Molecular Formula |
C23H15BrN2OS2 |
Molecular Weight |
479.41 |
IUPAC Name |
4-benzyl-3-(4-bromophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15BrN2OS2/c24-17-12-10-16(11-13-17)20-21-25(14-15-6-2-1-3-7-15)22(27)18-8-4-5-9-19(18)26(21)23(28)29-20/h1-13H,14H2 |
SMILES |
C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
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